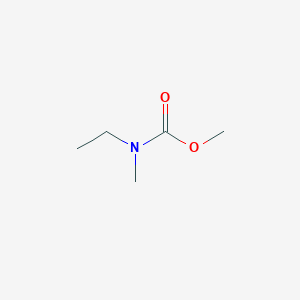
methyl N-ethyl-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-ethyl-N-methylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial applications, including as insecticides, herbicides, and fungicides. This compound is known for its effectiveness as an insecticide and is commonly used in agricultural practices to control pests.
准备方法
Synthetic Routes and Reaction Conditions
Methyl N-ethyl-N-methylcarbamate can be synthesized through several methods. One common method involves the reaction of methyl isocyanate with N-ethyl-N-methylamine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Another method involves the reaction of methyl chloroformate with N-ethyl-N-methylamine in the presence of a base such as sodium hydroxide. This reaction also yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using distillation or crystallization techniques to obtain the desired purity.
化学反应分析
Types of Reactions
Methyl N-ethyl-N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N-ethyl-N-methylamine and methanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamic acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: N-ethyl-N-methylamine and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学研究应用
Methyl N-ethyl-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit certain enzymes.
Industry: Widely used in the agricultural industry as an insecticide to protect crops from pests.
作用机制
Methyl N-ethyl-N-methylcarbamate exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death.
相似化合物的比较
Methyl N-ethyl-N-methylcarbamate is similar to other carbamate insecticides such as carbaryl and aldicarb. it is unique in its specific structure and the particular pests it targets. Other similar compounds include:
Carbaryl: Another widely used carbamate insecticide with a similar mechanism of action.
Aldicarb: Known for its high toxicity and effectiveness against a broad range of pests.
Ethyl N-methylcarbamate: A closely related compound with similar properties and uses.
This compound stands out due to its specific applications and effectiveness in certain agricultural settings.
属性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
117.15 g/mol |
IUPAC 名称 |
methyl N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-4-6(2)5(7)8-3/h4H2,1-3H3 |
InChI 键 |
FUHWUVYVLXDPDH-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


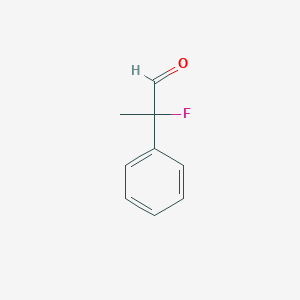
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)



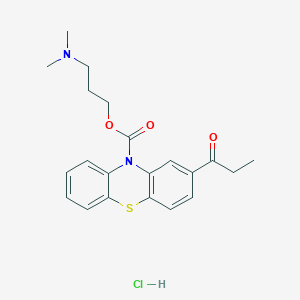
![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)
![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
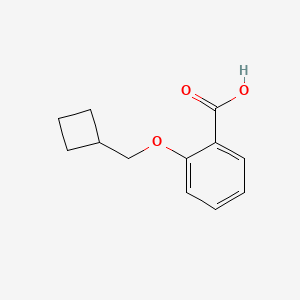
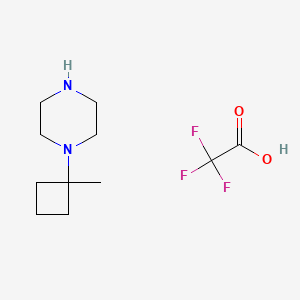
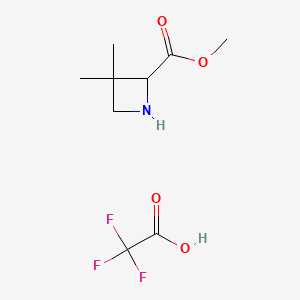


![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
